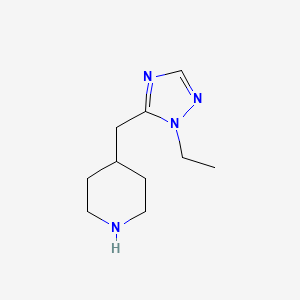
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazol-5-yl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of piperidine with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under basic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s triazole moiety can interact with active site residues of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of a piperidine ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring but with a carboxylate group.
Uniqueness
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Actividad Biológica
The compound 4-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₅. The compound features a piperidine ring substituted with a triazole moiety, which is known for enhancing pharmacological properties.
Triazole compounds are recognized for their diverse mechanisms of action, including:
- Antifungal Activity : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Antitumor Activity : Some derivatives exhibit anti-proliferative effects on cancer cells by targeting specific signaling pathways.
Antifungal Activity
Recent studies have shown that triazole derivatives can effectively combat fungal infections. For example, research on similar compounds demonstrated significant antifungal activity against Candida auris, a pathogen resistant to many existing antifungal agents. The minimum inhibitory concentrations (MICs) for novel piperidine-based triazole derivatives ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal properties .
Antitumor Activity
In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, certain piperidine derivatives have been linked to the induction of cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that the compound may hold promise as an anticancer agent by disrupting cellular proliferation pathways.
Study on Antifungal Efficacy
A study published in 2020 investigated the antifungal activity of several piperidine-based triazole derivatives against clinical isolates of C. auris. The results showed that compounds pta1, pta2, and pta3 exhibited high antifungal efficacy with MIC values ranging from 0.24 to 0.97 μg/mL. The mechanism was attributed to disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .
Study on Antitumor Effects
Another study focused on the antitumor effects of triazole derivatives revealed that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to increased apoptosis .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C10H18N4/c1-2-14-10(12-8-13-14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 |
Clave InChI |
VPFJPJCDQMRRFW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















